2-Propenenitrile, 2-chloro-3-(phenylsulfonyl)-, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenenitrile, 2-chloro-3-(phenylsulfonyl)-, (E)- is an organic compound with the molecular formula C9H6ClNO2S. It is known for its applications in various chemical reactions and industrial processes due to its unique structural properties.
Preparation Methods
The synthesis of 2-Propenenitrile, 2-chloro-3-(phenylsulfonyl)-, (E)- typically involves the reaction of phenylsulfonyl chloride with acrylonitrile in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the process. Industrial production methods may involve large-scale reactions under controlled temperatures and pressures to ensure high yield and purity.
Chemical Reactions Analysis
2-Propenenitrile, 2-chloro-3-(phenylsulfonyl)-, (E)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Propenenitrile, 2-chloro-3-(phenylsulfonyl)-, (E)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-Propenenitrile, 2-chloro-3-(phenylsulfonyl)-, (E)- involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of proteins, nucleic acids, and other biomolecules, affecting their function and activity .
Comparison with Similar Compounds
Similar compounds to 2-Propenenitrile, 2-chloro-3-(phenylsulfonyl)-, (E)- include:
2-Propenenitrile, 2-chloro-3-(phenylsulfonyl)-, (Z)-: This isomer has a different spatial arrangement of atoms, leading to variations in its chemical properties and reactivity.
Phenyl-(2-cyano-2-chlorovinyl)sulfone: Another compound with similar structural features but different functional groups.
The uniqueness of 2-Propenenitrile, 2-chloro-3-(phenylsulfonyl)-, (E)- lies in its specific configuration and the presence of both nitrile and sulfonyl groups, which contribute to its diverse reactivity and applications .
Properties
CAS No. |
83285-29-4 |
---|---|
Molecular Formula |
C9H6ClNO2S |
Molecular Weight |
227.67 g/mol |
IUPAC Name |
(E)-3-(benzenesulfonyl)-2-chloroprop-2-enenitrile |
InChI |
InChI=1S/C9H6ClNO2S/c10-8(6-11)7-14(12,13)9-4-2-1-3-5-9/h1-5,7H/b8-7+ |
InChI Key |
ZIZQOIFYBUUDKK-BQYQJAHWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)/C=C(\C#N)/Cl |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C=C(C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.